molecular formula C11H18O3 B13023599 ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate

ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13023599
M. Wt: 198.26 g/mol
InChI Key: SQUJEWKLUBBNGJ-QLEHZGMVSA-N
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Description

Ethyl(2S,3S)-3-hydroxybicyclo[222]octane-2-carboxylate is a bicyclic compound with a unique structure that features a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes steps such as reductive amination, alkalinity configuration flip, and hydrogenation to remove protecting groups . The reaction conditions are generally mild and operationally simple, making the synthesis cost-effective and efficient.

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and reducing production costs. The use of strong bases such as sodium tert-butoxide and lithium diisopropylamide is common in these processes . The overall yield of the synthesis process is typically more than 65%, which is considered efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl(2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azides, respectively .

Scientific Research Applications

Ethyl(2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a nucleophile in organic reactions, facilitating the formation of carbon-carbon bonds. The bicyclic structure allows for unique interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate
  • 8-azabicyclo[3.2.1]octane

Comparison: Ethyl(2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate is unique due to its hydroxyl functional group, which imparts different reactivity compared to its amino and azabicyclo counterparts. This hydroxyl group allows for additional hydrogen bonding and makes it more versatile in various chemical reactions .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10,12H,2-6H2,1H3/t7?,8?,9-,10-/m0/s1

InChI Key

SQUJEWKLUBBNGJ-QLEHZGMVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)O

Canonical SMILES

CCOC(=O)C1C2CCC(C1O)CC2

Origin of Product

United States

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